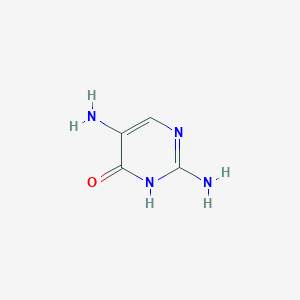

2,5-Diaminopyrimidin-4(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-diamino-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-2-1-7-4(6)8-3(2)9/h1H,5H2,(H3,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXQSBATTZNERM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,5 Diaminopyrimidin 4 3h One and Its Structural Analogues

Foundational Synthetic Routes to the 2,5-Diaminopyrimidin-4(3H)-one Core

The construction of the this compound nucleus relies on established cyclization strategies. These methods typically involve the condensation of a three-carbon unit with a compound containing an amidine moiety.

Condensation Reactions Utilizing Guanidinium (B1211019) Salts and Activated Esters

A primary and versatile method for constructing the pyrimidine (B1678525) ring involves the condensation of guanidinium salts with activated esters, such as β-keto esters or malonic esters. scispace.com Guanidine (B92328), a strongly alkaline and water-soluble compound, serves as a key reagent in these multicomponent reactions. tubitak.gov.trresearchgate.net For instance, the reaction of guanidinium hydrochloride with dimethyl malonate in the presence of a base like sodium methylate is a common route to produce dihydroxypyrimidine intermediates, which can then be further functionalized. google.com

One specific example involves the synthesis of 2,5-diamino-4,6-dihydroxypyrimidine (B34952) hydrochloride, where guanidine hydrochloride is reacted with dimethyl malonate in a sodium methylate solution. google.com This initial cyclization is followed by nitrosation and subsequent reduction to introduce the second amino group. google.com The classical Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines, provides a foundational framework for these transformations. mdpi.com Variations of this reaction, such as using ethyl benzoylacetate and guanidinium chloride, lead to the formation of dihydro-pyrimidine derivatives. tubitak.gov.tr

These condensation reactions are often carried out in the presence of a base, such as sodium hydroxide (B78521) or sodium ethoxide, to facilitate the reaction. scispace.com The choice of solvent and reaction conditions can significantly influence the yield and purity of the resulting pyrimidine derivatives.

Multi-Component Reaction (MCR) Approaches to Pyrimidine Derivatives

Multi-component reactions (MCRs) have become a powerful tool in synthetic organic chemistry for the efficient construction of complex molecules like pyrimidine derivatives from three or more starting materials in a single step. researchgate.net These reactions are characterized by high atom economy and operational simplicity.

Three-component reactions are particularly prevalent in pyrimidine synthesis. A notable example is the Biginelli reaction, a one-pot condensation of an aldehyde, a β-keto ester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones (DHPMs). mdpi.commdpi.com This acid-catalyzed reaction is highly versatile and has been adapted for the synthesis of a wide range of pyrimidine analogs. mdpi.com

Another strategy involves the three-component cascade reaction of enaminones, amidines, and thio/seleno-benzenesulfonates to produce 5-sulfenylated/selenylated 2,4-disubstituted pyrimidines. acs.org This method is advantageous as it proceeds without the need for external catalysts, metals, oxidants, or bases, making it a greener synthetic route. acs.org Similarly, the reaction of aldehydes, amidine systems, and malononitrile (B47326) or ethyl cyanoacetate (B8463686) can be catalyzed by magnesium oxide to form 4-amino-5-pyrimidine carbonitrile and pyrimidinone derivatives. tandfonline.com

Furthermore, three-component domino reactions have been developed to synthesize structurally diverse fused pyrimidine systems, such as 6,8a-dihydropyrido[2,3-d]pyrimidine derivatives, through a Knoevenagel condensation/Michael addition/cyclization cascade. rsc.org A series of furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine and indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine derivatives were synthesized through three-component reactions of an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and either tetronic acid or indane-1,3-dione in water. researchgate.net

Achieving regioselectivity and stereoselectivity is crucial in the synthesis of complex pyrimidine derivatives. For instance, the nucleophilic ring opening of 2-oxo-3-phenylisoxazolo[2,3-a]pyrimidine derivatives with optically active amino acid amides can proceed with varying degrees of stereoselectivity, which is largely dependent on the nucleophile used. nih.gov

Regioselective synthesis has been demonstrated in the three-component reaction of α,β-unsaturated aldehydes, cyclic 1,3-dicarbonyls, and 6-aminouracils, catalyzed by FeCl₃·6H₂O under microwave irradiation, to yield pyrimidine-fused tetrahydropyridines. researchgate.net The synthesis of substituted tetrahydropyrimidin-2(1H)-ones has been achieved with stereoselectivity through both intramolecular and intermolecular cyclization of unsaturated acyclic amides/ureas, as well as from cyclic precursors. bohrium.com A plausible mechanism for the formation of certain pyrido[2,3-d]pyrimidines involves the activation of a carbonyl group by a palladium ion, followed by nucleophilic attack and subsequent cyclization. arkat-usa.org The electronic nature of substituents on the aryl ring can influence the reaction yields. arkat-usa.org

Catalysis in the Synthesis of this compound and its Derivatives

Catalysis plays a transformative role in the synthesis of pyrimidines, enabling milder reaction conditions, higher yields, and enhanced selectivity. Both homogeneous and heterogeneous catalysts have been extensively explored.

Heterogeneous Catalysis (e.g., Pd/SBA-15, ZrO2 Nanoparticles, Carbonaceous Materials)

Heterogeneous catalysts are particularly attractive due to their ease of separation and reusability, contributing to more sustainable chemical processes.

Pd/SBA-15: Palladium supported on mesoporous silica (B1680970) (SBA-15) has emerged as an efficient and environmentally friendly heterogeneous catalyst. arkat-usa.orgresearchgate.net For example, Pd/SBA-15 has been successfully used in the synthesis of pyrido[2,3-d]pyrimidine (B1209978) analogues through the condensation of 2,6-diaminopyrimidin-4(3H)-one and ethyl-2,4-dioxo-4-phenylbutanoates in water. arkat-usa.orgresearchgate.net This catalyst can be recovered and reused multiple times without a significant loss of activity. frontiersin.org The proposed mechanism involves the activation of a carbonyl group by the palladium ion, facilitating the nucleophilic attack and subsequent cyclization. arkat-usa.orgresearchgate.net

ZrO₂ Nanoparticles: Zirconium dioxide (ZrO₂) nanoparticles have demonstrated significant catalytic activity in various organic transformations, including the synthesis of pyrimidine derivatives. rsc.org They have been employed in the Biginelli reaction to produce bioactive dihydropyrimidinones with high yields. mdpi.com The large surface area of the nanoparticles contributes to their catalytic efficacy. rsc.org ZrO₂ nanoparticles have also been used to catalyze the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidine derivatives under solvent-free conditions, offering advantages such as high yields, mild reaction conditions, and short reaction times. lookchem.com Furthermore, silver loaded on zirconia (Ag₂O/ZrO₂) has been shown to be a highly efficient and reusable catalyst for the synthesis of indenopyrimidine derivatives at room temperature. mdpi.com

Carbonaceous Materials: Carbon-based materials, such as those derived from biowaste like bone char, have been functionalized to create robust solid acid catalysts. researchgate.net These materials, which can contain graphitic carbon and calcium phosphate, have been successfully used for the synthesis of pyrimidine-5-carbonitrile derivatives. researchgate.net The catalytic activity of these materials can be enhanced by modification with agents like chlorosulfonic acid. researchgate.net Another approach involves the fixation of dinitrogen with carbon and LiH to form Li₂CN₂, which can then be used to synthesize pyrimidines. oup.com

Homogeneous Catalysis (e.g., Sodium Tungstate-Catalyzed Oxidations)

Homogeneous catalysis offers a powerful tool for the synthesis of pyrimidine derivatives. Sodium tungstate (B81510), in particular, has emerged as an effective catalyst for oxidation reactions in the synthesis of pyrimidine N-oxides, which are versatile intermediates. questjournals.org

The oxidation of pyrimidines using hydrogen peroxide catalyzed by sodium tungstate provides the corresponding pyrimidine N-oxides in high yields. questjournals.org This method is considered a novel and industrially scalable process for producing compounds like 2,4-Diamino-6-chloropyrimidine-3-oxide, which can be converted to various therapeutically active derivatives. questjournals.org The process is noted for being simple, efficient, and robust, avoiding the use of hazardous conventional oxidizing agents and complex isolation procedures. questjournals.org

In a specific application, 2,4-diamino-6-chloropyrimidine undergoes oxidation with hydrogen peroxide in the presence of a catalytic amount of sodium tungstate to yield the corresponding N-oxide. google.com This reaction is a key step in the synthesis of pyrrolidinyl diaminopyrimidine oxynitride. google.com The use of sodium tungstate significantly improves the yield of the reaction. For instance, in the absence of the catalyst, the yield was 80.2%, while its inclusion under optimized conditions enhances the process. google.com

The catalytic activity of sodium tungstate is also utilized in the dehydrogenation of dihydroquinazoline (B8668462) 3-oxides to quinazoline (B50416) 3-oxides using a hydrogen peroxide-sodium tungstate system. semanticscholar.org This highlights the versatility of tungstate catalysts in various oxidation reactions within heterocyclic chemistry. While not a direct synthesis of this compound, this demonstrates the broader applicability of the catalytic system.

It is important to note that sodium tungstate can also act as a non-oxidative catalyst in certain organic syntheses, such as the one-pot, three-component reaction to form pyranocoumarins. researchgate.net This dual catalytic nature underscores its utility in diverse synthetic transformations.

Green Chemistry Principles in Synthetic Route Design (e.g., Aqueous Media, Solvent-Free Conditions)

The application of green chemistry principles is increasingly important in the synthesis of pharmacologically relevant molecules like pyrimidine derivatives. This approach aims to reduce waste, use less hazardous materials, and improve energy efficiency.

One-pot, multi-component reactions are a cornerstone of green synthesis. A notable example is the one-pot, three-component cascade reaction for the synthesis of 2-amino-5,8-dihydro-3H-pyrido[2,3-d]pyrimidin-4-ones. researchgate.net This reaction proceeds by condensing aromatic aldehydes with 2,6-diaminopyrimidin-4(3H)-one and acetophenone (B1666503) derivatives in a mixture of water and ethanol (B145695) at 60°C, using a catalytic amount of sodium carbonate. researchgate.net The use of an aqueous medium and mild reaction conditions are key green aspects of this protocol. researchgate.net

The synthesis of pyrido[2,3-d]pyrimidine derivatives has also been achieved using a reusable heterogeneous superparamagnetic catalyst in water under ultrasonic irradiation, further exemplifying a green chemistry approach. researchgate.net Similarly, the use of a recoverable ionic liquid catalyst, 1,2–dimethyl-N-butanesulfonic acid imidazolium (B1220033) hydrogen sulfate, has been reported for the regioselective synthesis of indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-4,6-(5H,11H)dione derivatives. researchgate.net

Solvent-free conditions represent another significant green chemistry strategy. Tungstate sulfuric acid has been employed as an efficient and reusable catalyst for the synthesis of benzoxazoles and benzothiazoles under solvent-free conditions, offering high yields and short reaction times. academie-sciences.fr While not directly involving this compound, this demonstrates the potential of solid acid catalysts in environmentally friendly syntheses.

Microwave-assisted synthesis, often combined with green chemistry principles, provides a powerful tool for rapid and efficient reactions. A one-pot condensation of 2,6-diaminopyrimidin-4-one, an aldehyde, and an acyclic 1,3-dicarbonyl compound in glycol under catalyst-free microwave irradiation yields dihydropyridopyrimidine derivatives in excellent yields (89-95%) and short reaction times (4-7 minutes). arkat-usa.orgumich.edu This method is environmentally friendly due to the absence of a catalyst and the use of a recyclable solvent. arkat-usa.orgumich.edu

Advanced Synthetic Techniques and Optimization

To enhance the efficiency and yield of synthesizing this compound and its derivatives, advanced techniques such as microwave-assisted synthesis and meticulous optimization of reaction parameters are employed.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has gained significant traction for its ability to accelerate reactions, improve yields, and promote cleaner reaction profiles. This technique has been successfully applied to the synthesis of various pyrimidine-based compounds.

For instance, the synthesis of 2,4-diaminopyrimidine-based antibiotics has been significantly improved by employing microwave irradiation to facilitate a Heck coupling reaction. nih.gov This method resulted in higher yields (58%) and shorter reaction times (1-1.3 hours) compared to conventional heating methods, which produced yields of only 10-37% and significant side-product formation. nih.gov The microwave-assisted approach also required less solvent and catalyst, aligning with green chemistry principles. nih.gov

Another example is the one-pot, catalyst-free synthesis of 2-amino-6,7-disubstituted-5-methyl-5,8-dihydropyrido[2,3-d]pyrimidin-4(3H)-one derivatives under microwave irradiation. arkat-usa.orgumich.edu This method offers excellent yields (89-95%) in very short reaction times (4-7 minutes). arkat-usa.org A comparison with conventional heating showed that the microwave-assisted reaction was significantly faster. arkat-usa.org

Microwave irradiation has also been effectively used in multicomponent reactions to synthesize fuoro- and indeno-pyridopyrimidines in water, leading to shorter reaction times and better yields compared to conventional heating. mdpi.com Furthermore, the synthesis of aminopyrimidine derivatives via condensation of chalcones and guanidine, followed by substitution with uracil (B121893), has been achieved using microwave-assisted heating, with yields ranging from 33-56%. nanobioletters.com

The synthesis of indole-substituted 2,4-diamino-5,8-dihydropyrido[2,3-d]pyrimidines was also optimized using microwave irradiation, which increased yields and dramatically reduced reaction times from hours to just 10 minutes. conicet.gov.ar

| Reaction Type | Reactants | Conditions | Yield (%) | Time | Reference |

| Heck Coupling | 2,4-diamino-5-(5-iodo-3,4-dimethoxybenzyl)pyrimidine, phthalazine (B143731) derivative | Microwave, 400 W, 150°C, DMF | 58 | 1-1.3 h | nih.gov |

| One-pot Condensation | 2,6-diaminopyrimidin-4-one, aldehyde, 1,3-dicarbonyl compound | Microwave, catalyst-free, glycol | 89-95 | 4-7 min | arkat-usa.orgumich.edu |

| Multicomponent Reaction | Aldehyde, 2,6-diaminopyrimidine-4(3H)-one, 1,3-dicarbonyl compound | Microwave, water | - | Shorter than conventional | mdpi.com |

| Aldol Condensation/Cyclization | Substituted acetophenones, aromatic aldehydes, guanidine, uracil | Microwave | 33-56 | - | nanobioletters.com |

| Three-component Synthesis | 2,4,6-triaminopyrimidine, 3-(2-cyanoacetyl)indole, benzaldehyde | Microwave, 120°C, EtOH, InCl3 | 86 | 10 min | conicet.gov.ar |

Investigation of Reaction Parameters for Yield and Selectivity Control

Careful optimization of reaction parameters such as catalyst loading, solvent, and temperature is critical for maximizing the yield and selectivity of the desired products.

In the synthesis of α-amino amidine derivatives, the amount of the bromodimethylsulfonium bromide (BDMS) catalyst was systematically varied. researchgate.net Using 2 mol%, 4 mol%, and 5 mol% of the catalyst resulted in yields of 57%, 61%, and 68%, respectively. researchgate.net Increasing the catalyst loading to 10 mol% significantly improved the yield to 92%. researchgate.net

The choice of solvent also plays a crucial role. In the three-component synthesis of 7-indole-substituted 2,4-diamino-5,8-dihydropyrido[2,3-d]pyrimidines, ethanol was found to be a more effective solvent than water, leading to higher yields. conicet.gov.ar Similarly, in the synthesis of 2-amino-5,8-dihydro-3H-pyrido[2,3-d]pyrimidin-4-ones, a mixture of water and ethanol was found to be optimal. researchgate.net

Temperature and reaction time are also key parameters. The microwave-assisted synthesis of dihydropyridopyrimidine derivatives was completed in 4-7 minutes, whereas the same reaction under conventional heating at 100°C required 2 hours. arkat-usa.org

The following table summarizes the optimization of various reaction parameters from different studies.

| Product | Varied Parameter | Conditions | Optimal Value | Resulting Yield (%) | Reference |

| α-Amino amidine 5a | Catalyst Loading (BDMS) | - | 10 mol% | 92 | researchgate.net |

| 7-Indole-substituted 2,4-diamino-5,8-dihydropyrido[2,3-d]pyrimidine 4a | Solvent | Microwave, 120°C, 10 min, 5 mol% InCl3 | Ethanol | 86 | conicet.gov.ar |

| 2-Amino-5,8-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one | Solvent | 60°C, Na2CO3 catalyst | Water/Ethanol mixture | - | researchgate.net |

Synthesis of Key Precursors and Intermediates for this compound Derivatization

The synthesis of diverse derivatives of this compound often relies on the preparation of key precursors and intermediates that can be further functionalized.

A common precursor for many pyrimidine-based compounds is 2,6-diaminopyrimidin-4(3H)-one. This can be synthesized by treating guanidinium chloride with methyl cyanoacetate in the presence of sodium methoxide (B1231860) in methanol, achieving a 94% yield. questjournals.org This intermediate can then be chlorinated using POCl3 to yield 6-chloropyrimidine-2,4-diamine, a versatile building block for further reactions. questjournals.org

Another important intermediate, 2,4-diamino-5-(5-iodo-3,4-dimethoxybenzyl)pyrimidine, is prepared from morpholine (B109124) and acrylonitrile (B1666552) in a 60% yield. mdpi.com This iodinated compound is a key substrate for palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to introduce diverse functionalities. nih.govmdpi.com

The synthesis of preQ0, a precursor for the modified nucleoside preQ1, involves the cyclocondensation of 2-chloro-2-cyanoacetaldehyde with 2,6-diaminopyrimidin-4-one. d-nb.infobeilstein-journals.orgnih.gov The 2-chloro-2-cyanoacetaldehyde itself is derived from chloroacetonitrile (B46850) and methyl formate. d-nb.infobeilstein-journals.orgnih.gov

For the synthesis of pyrido[2,3-d]pyrimidine derivatives, ethyl-2,4-dioxo-4-arylbutanoates are used as starting materials, which are prepared from acetophenones and diethyl oxalate. arkat-usa.org Hydrazinyl derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one can be synthesized and subsequently condensed with various aromatic aldehydes to create a library of arylidene hydrazinyl derivatives. nih.gov

The synthesis of 5,6-dihydropyrimido[4,5-d]pyrimidin-4(3H)-ones starts from 4-aminopyrimidines, which are converted to 4-amino-(5-aminomethyl)pyrimidine intermediates. conicet.gov.ar These intermediates then undergo cyclocondensation with orthoesters. conicet.gov.ar

| Precursor/Intermediate | Synthetic Method | Starting Materials | Yield (%) | Reference |

| 2,6-Diaminopyrimidin-4(3H)-one | Condensation | Guanidinium chloride, Methyl cyanoacetate | 94 | questjournals.org |

| 6-Chloropyrimidine-2,4-diamine | Chlorination | 2,6-Diaminopyrimidin-4(3H)-one, POCl3 | 80 | questjournals.org |

| 2,4-Diamino-5-(5-iodo-3,4-dimethoxybenzyl)pyrimidine | Multistep synthesis | Morpholine, Acrylonitrile | 60 | mdpi.com |

| preQ0 | Cyclocondensation | 2-Chloro-2-cyanoacetaldehyde, 2,6-Diaminopyrimidin-4-one | - | d-nb.infobeilstein-journals.orgnih.gov |

| Ethyl-2,4-dioxo-4-arylbutanoates | Condensation | Acetophenones, Diethyl oxalate | - | arkat-usa.org |

| 4-Amino-(5-aminomethyl)pyrimidines | Reductive amination | 4-Amino-5-formylpyrimidines, Amines | - | conicet.gov.ar |

Detailed Structural Characterization and Spectroscopic Analysis of 2,5 Diaminopyrimidin 4 3h One Systems

Solid-State Structural Elucidation via X-ray Crystallography

Tautomeric Preferences and Conformational Analysis (e.g., 3H-Tautomer Dominance)

Primidin-4-one derivatives can exist in different tautomeric forms, primarily the 1H- and 3H-tautomers. In the solid state, there is a strong preference for the 3H-keto tautomer. nih.gov This dominance is a recurring theme in the crystal structures of related compounds. For instance, studies on 2,6-diaminopyrimidin-4-one have consistently shown the exclusive presence of the 3H-tautomer in various crystalline forms, including solvent-free and solvated structures. researchgate.net This preference is attributed to the aromatic stabilization of the pyrimidine (B1678525) ring in the keto form. It is therefore highly probable that 2,5-Diaminopyrimidin-4(3H)-one also predominantly adopts the 3H-tautomeric form in the solid state.

The conformation of the molecule is expected to be largely planar, a common feature of pyrimidine rings. However, minor pyramidalization of the amino groups can occur, influenced by their involvement in intermolecular interactions.

Intermolecular Interactions: Hydrogen Bonding Networks and Crystal Packing

The presence of multiple hydrogen bond donors (amino groups and the ring N-H) and acceptors (the carbonyl oxygen and ring nitrogens) in this compound suggests the formation of extensive hydrogen bonding networks. These interactions are crucial in dictating the crystal packing.

In related 2,6-diaminopyrimidin-4-one structures, molecules are often linked into ribbons or sheets by R22(8) graph set motifs, which are characteristic of self-association in many pyrimidine systems. researchgate.net These motifs involve hydrogen bonds between the N-H of one molecule and the C=O of another, and between an amino group of the first molecule and a ring nitrogen of the second. The crystal packing of this compound is expected to be stabilized by a similar three-dimensional network of N-H···O and N-H···N hydrogen bonds. The precise arrangement will, of course, depend on the specific crystallization conditions.

Pseudopolymorphism and Solvates Studies

Pseudopolymorphism refers to the existence of different crystal structures of a compound that are a result of the inclusion of solvent molecules (solvates) or water (hydrates). The ability of this compound to form extensive hydrogen bonds makes it a likely candidate for forming solvates and hydrates.

Studies on 2,6-diaminopyrimidin-4-one have revealed the existence of several pseudopolymorphs, including a monohydrate and solvates with dimethylformamide, dimethylacetamide, and N-methylpyrrolidin-2-one. researchgate.net The formation of these different crystalline forms is driven by the ability of the solvent molecules to integrate into and stabilize the hydrogen-bonding network. It is reasonable to expect that this compound would exhibit similar behavior, with the potential to form various pseudopolymorphs depending on the solvent used for crystallization.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic environment of a compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. While a full experimental 2D-NMR analysis for this compound is not available, predicted data and spectra from related compounds allow for an estimation of the expected chemical shifts.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the pyrimidine ring and the amino groups. The chemical shifts will be influenced by the electron-withdrawing nature of the pyrimidine ring and the carbonyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon is expected to resonate at a significantly downfield chemical shift.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~155 |

| C4 | - | ~165 |

| C5 | - | ~100 |

| C6 | ~7.5 | ~140 |

| N²-H | ~6.5 | - |

| N⁵-H | ~5.5 | - |

| N³-H | ~10.5 | - |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) would reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would provide correlations between protons and carbons, confirming the connectivity of the molecule.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify functional groups and probe the vibrational modes of a molecule.

An FT-IR spectrum of this compound is available from the PubChem database. nih.gov The spectrum displays characteristic absorption bands that can be assigned to specific functional groups.

Interactive Data Table: Key FT-IR Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3100 | Broad | N-H stretching (amino and ring) |

| ~1650 | Strong | C=O stretching (amide) |

| ~1600 | Medium | C=C and C=N stretching (ring) |

| 1500-1400 | Medium | N-H bending |

The broadness of the N-H stretching band is indicative of extensive hydrogen bonding in the solid state. The position of the carbonyl stretch is consistent with an amide functional group.

Mass Spectrometry (MS and LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) and its coupling with liquid chromatography (LC-MS) are indispensable tools for the detailed structural analysis of this compound and its derivatives. These techniques provide precise molecular weight information and valuable insights into the compound's structure through fragmentation analysis. The molecular formula of this compound is C4H6N4O, corresponding to a molecular weight of approximately 126.12 g/mol . nih.govbldpharm.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which has been calculated to be 126.05416083 Da. nih.gov

In typical electrospray ionization (ESI) mass spectrometry, this compound and related structures can be observed as protonated molecules [M+H]⁺ in positive ion mode. Tandem mass spectrometry (MS/MS) experiments, where the parent ion is isolated and fragmented, yield characteristic product ions that help in structural elucidation. For instance, the fragmentation of related diaminopyrimidine structures often involves losses of small neutral molecules like ammonia (B1221849) (NH3), cyanamide (B42294) (CH2N2), and carbon monoxide (CO). nih.gov

A study on a related compound, 2,6-diaminopyrimidin-4-ol, using an Orbitrap mass analyzer with ESI, provides a reference for the type of high-quality spectral data that can be obtained. mzcloud.org While specific fragmentation data for this compound is not extensively detailed in the provided results, general principles of pyrimidine fragmentation can be applied. The fragmentation patterns are crucial for distinguishing isomers and identifying metabolites or degradation products in complex mixtures. ncsu.edulcms.cz For example, the analysis of aminoimidazole alkaloids with diaminopyrimidine moieties showed characteristic losses, such as the loss of CN2H2, which was critical in differentiating between possible isomeric structures. nih.gov

LC-MS analysis of reaction mixtures containing pyrimidine derivatives demonstrates the power of this technique in monitoring reaction progress and identifying products. For example, in the synthesis of pre-queuosine (preQ1) base derivatives, which share a pyrimidine core, LC-MS was used to track the conversion of reactants to products. d-nb.infod-nb.info

Table 1: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C4H6N4O | nih.govbldpharm.com |

| Molecular Weight | 126.12 g/mol | nih.gov |

| Exact Mass | 126.05416083 Da | nih.gov |

Chromatographic Methods for Purity Assessment and Isolation in Research Contexts (e.g., HPLC, UPLC)

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are fundamental techniques for assessing the purity of this compound and for its isolation in research settings. These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase, allowing for both qualitative and quantitative analysis.

In the synthesis of related pyrimidine-based compounds, reversed-phase HPLC is a common method for purification and purity analysis. d-nb.info For instance, in the synthesis of a preQ1 base derivative, the crude product was purified by reversed-phase column chromatography (HPLC) to obtain the compound in excellent yield and purity. d-nb.info The choice of column, mobile phase composition, and detector are critical for achieving optimal separation. A common stationary phase is C18-silica, and mobile phases often consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like acetic acid or trifluoroacetic acid to improve peak shape. d-nb.infofoodandnutritionjournal.org

UPLC, which utilizes smaller particle sizes in the stationary phase and higher pressures, offers improved resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. bldpharm.com While specific UPLC methods for this compound are not detailed in the provided search results, the general advantages of UPLC make it a highly suitable technique for the analysis of this compound, particularly in complex matrices or when high-throughput analysis is required.

The purity of synthesized pyrimidine derivatives is often confirmed by comparing the retention time of the main peak in the chromatogram to that of a known standard. nasa.gov For example, in the analysis of photoproducts of pyrimidine, HPLC was used to identify compounds like 4(3H)-pyrimidone by comparing their retention times with those of standards. nasa.gov The use of a diode array detector (DAD) or a UV-Vis detector allows for the spectral confirmation of the separated peaks, further enhancing the reliability of the identification.

Table 2: Illustrative Chromatographic Conditions for Pyrimidine-based Compounds

| Parameter | Typical Conditions | Source |

| Technique | HPLC / UPLC | bldpharm.comd-nb.info |

| Stationary Phase | Reversed-phase (e.g., C18) | d-nb.info |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients, often with acid modifiers (e.g., acetic acid, TFA) | d-nb.infofoodandnutritionjournal.org |

| Detection | UV-Vis (e.g., at 254 nm or 220 nm) or Mass Spectrometry | nasa.govokstate.edu |

| Purpose | Purity assessment, isolation, and quantification | d-nb.info |

Chemical Reactivity and Derivatization of the 2,5 Diaminopyrimidin 4 3h One Nucleus

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring in 2,5-diaminopyrimidin-4(3H)-one is generally electron-deficient, which typically hinders electrophilic substitution. However, the presence of two amino groups at the C2 and C5 positions significantly activates the ring towards electrophilic attack. The C6 position is the most likely site for such reactions due to the ortho- and para-directing effects of the amino groups.

Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic substitution reactions. These reactions often require the presence of a good leaving group on the ring, which is not inherent to the this compound structure. Therefore, derivatization to introduce such groups is a common strategy to enable nucleophilic substitutions. The vicarious nucleophilic substitution (VNS) of hydrogen offers a direct method for introducing substituents onto the pyrimidine ring. yu.edu.jo

Functionalization of Amino and Carbonyl Groups

The amino and carbonyl groups are the primary sites for derivatization, allowing for the introduction of a wide array of substituents to explore structure-activity relationships.

The amino groups of this compound can be readily acylated or alkylated to introduce new functional groups. researchgate.net Acylation is typically achieved using acid chlorides or anhydrides in the presence of a base. Alkylation can be performed with alkyl halides. mdpi.com These reactions allow for the systematic modification of the molecule's steric and electronic properties. For instance, S-alkylation of a related diaminomercaptopyrimidine was successfully achieved using n-heptyl chloride in DMF. mdpi.com

The functionalization of the this compound nucleus is a key strategy in drug discovery for establishing structure-activity relationships (SAR). By systematically introducing a variety of substituents at different positions, researchers can probe the interactions of the molecule with its biological target and optimize its pharmacological properties. nih.govresearchgate.net

For example, in the development of IRAK4 inhibitors, modifications to the pyrimidine core, such as the introduction of a hydroxyl/oxo group, were explored. nih.gov While these changes sometimes led to a decrease in potency compared to the parent compound, they provided valuable insights into the SAR. nih.gov Similarly, SAR studies on 2,4-diaminopyrimidine (B92962) derivatives as antimicrobial agents revealed that the nature and position of substituents on the pyrimidine ring and appended aromatic rings significantly influence their biological activity. mdpi.com The introduction of different functional groups can impact factors like binding affinity, selectivity, and pharmacokinetic properties. nih.govsci-hub.se

Table 1: Examples of Substituents Introduced for SAR Studies

| Parent Compound | Substituent Introduced | Purpose of Modification | Reference |

| Pyrimidine | Hydroxyl/oxo group | Explore SAR for IRAK4 inhibition | nih.gov |

| 2,4-Diaminopyrimidine | 5-Chloro and 2-((4-(trifluoromethyl)phenyl)amino) | Enhance antimicrobial activity | mdpi.com |

| Pyrido[2,3-d]pyrimidine (B1209978) | Methyl group on C-3 of the uracil (B121893) ring | Increase human carbonic anhydrase I and II inhibitory action | sci-hub.se |

Annulation Chemistry: Construction of Fused Heterocyclic Systems

Annulation reactions involving the this compound nucleus are a powerful tool for the synthesis of more complex, fused heterocyclic systems. These reactions typically involve the participation of the C5-amino group and the C6-position of the pyrimidine ring.

A significant application of the annulation chemistry of this compound is the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with diverse biological activities. tandfonline.comarkat-usa.orgsci-hub.seresearchgate.netnih.gov These syntheses often involve the condensation of this compound (or its 2,6-diamino isomer) with various carbonyl-containing compounds. tandfonline.comarkat-usa.orgsci-hub.seresearchgate.net

Common strategies include three-component reactions with aldehydes and active methylene (B1212753) compounds like tetronic acid or 1,3-indanedione. tandfonline.comsci-hub.seresearchgate.netresearchgate.netjuniperpublishers.com These reactions can be facilitated by various catalysts, including ionic liquids and nanocatalysts, and can also be promoted by microwave or ultrasound irradiation to improve yields and reduce reaction times. tandfonline.comarkat-usa.orgsci-hub.sejuniperpublishers.comnih.gov For instance, the reaction of 2,6-diaminopyrimidin-4(3H)-one with aromatic aldehydes and 1,3-indanedione in the presence of an ionic liquid catalyst produced indenopyrido[2,3-d]pyrimidine derivatives in high yields. researchgate.net

Table 2: Examples of Reagents Used in the Synthesis of Pyrido[2,3-d]pyrimidines

| Pyrimidine Reactant | Coreactants | Reaction Conditions | Product Type | References |

| 2,6-Diaminopyrimidin-4(3H)-one | Aromatic aldehydes, Tetronic acid | Ultrasound irradiation, Ethylene glycol | Furo[3',4':5,6]pyrido[2,3-d]pyrimidine | sci-hub.se |

| 2,6-Diaminopyrimidin-4(3H)-one | Aromatic aldehydes, 1,3-Indanedione | Ultrasound irradiation, Ethylene glycol | Indeno[2',1':5,6]pyrido[2,3-d]pyrimidine | sci-hub.seresearchgate.net |

| 2,6-Diaminopyrimidin-4(3H)-one | 4-Arylidene-3-methylisoxazol-5(4H)-one | DMF, HOAc, Microwave | Pyrido[2,3-d]pyrimidine-4,7-dione | tandfonline.com |

| 2,6-Diaminopyrimidin-4(3H)-one | Ethyl-2,4-dioxo-4-phenylbutanoates | Pd/SBA-15, Water, Reflux | Ethyl-2-amino-3,4-dihydro-4-oxo-5-phenylpyrido[2,3-d]pyrimidine-7-carboxylate | arkat-usa.org |

The formation of the pyrido[2,3-d]pyrimidine ring system from this compound and a 1,3-dicarbonyl compound or its equivalent generally proceeds through a series of condensation and cyclization reactions. The reaction is believed to initiate with an electrophilic attack on the electron-rich C5 position of the pyrimidine ring. jocpr.comrjptonline.org

In a typical three-component reaction involving an aldehyde, 2,6-diaminopyrimidin-4(3H)-one, and an active methylene compound, the mechanism likely involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form an arylidene intermediate. nih.gov This is followed by a Michael addition of the C5-position of the diaminopyrimidine to the activated double bond of the arylidene. Subsequent intramolecular cyclization through the nucleophilic attack of the C6-amino group onto a carbonyl group, followed by dehydration, leads to the formation of the fused pyridine (B92270) ring. nih.govresearchgate.net The final step may involve an aromatization to yield the stable pyrido[2,3-d]pyrimidine system. rjptonline.org

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

Regiospecificity in Cyclization Reactions

The cyclization reactions involving this compound often proceed with a high degree of regiospecificity, which is dictated by the differential reactivity of the amino groups and the carbon positions of the pyrimidine ring. The C6-amino group is generally more nucleophilic than the C2-amino group, and the C5-position is susceptible to electrophilic attack.

In multicomponent reactions, the initial step frequently involves the condensation of an aldehyde with the C5-amino group or the reaction at the C5-position of the pyrimidine ring. Subsequent cyclization then occurs through the participation of the C6-amino group. For instance, in the synthesis of pyrido[2,3-d]pyrimidines, the reaction of 2,6-diaminopyrimidin-4(3H)-one with aldehydes and a 1,3-dicarbonyl compound, the initial Knoevenagel condensation is followed by a Michael addition at the C5-position and subsequent cyclization involving the C6-amino group. researchgate.net This selectivity is attributed to the higher nucleophilicity of the C6-amino group, which readily participates in ring closure. researchgate.net

Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

The synthesis of pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, from this compound is a well-established strategy. A common approach involves the condensation of 2,6-diamino-4(3H)-pyrimidinone with α-haloketones or their synthetic equivalents. nih.govnih.gov

One notable method is the reaction with α-chloro-ketones, which leads to the formation of key intermediates that can be further elaborated. nih.gov For example, the condensation of 2,6-diamino-3(H)-4-oxo-pyrimidine with an appropriate α-chloro-ketone can yield two key intermediates, which upon further reactions like hydrolysis, coupling with L-glutamate diethyl ester, and saponification, afford the desired pyrrolo[2,3-d]pyrimidine-based classical antifolates. nih.gov

Another strategy involves a Michael addition of the C5-position of 2,6-diaminopyrimidin-4(3H)-one to a nitroolefin, followed by a Nef reaction. This sequence converts the nitro group into an aldehyde, which then cyclizes with the C6-amino substituent to form the bicyclic pyrrolo[2,3-d]pyrimidine ring system. clockss.org This method has been utilized in the synthesis of analogues of pemetrexed. clockss.org

Microwave-assisted synthesis has also been employed to produce pyrrolo[2,3-d]pyrimidine derivatives in moderate to good yields with reduced reaction times. strath.ac.uk These compounds have shown potential as antifolates and have been investigated for their cytotoxic, antibacterial, and antiparasitic activities. strath.ac.uk

Table 1: Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| 2,6-Diaminopyrimidin-4(3H)-one, α-chloro-ketone | Condensation, followed by hydrolysis, coupling, and saponification | 2-Amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine | Not specified | nih.gov |

| 2,6-Diaminopyrimidin-4(3H)-one, nitroolefin | Michael addition, Nef reaction | 2-Amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidine | Not specified | clockss.org |

| 2-Thioalkyl-6-amino-4-oxopyrimidines, functionalized nitroalkenes | Michael reaction, Nef reaction (TiCl3) | Functionalized pyrrolo[2,3-d]pyrimidines | Not specified | strath.ac.uk |

| 2,6-Diaminopyrimidin-4-one, α-halomethylbenzylketones | Cyclocondensation | 2-Amino-6-(2,4-dichlorophenylmethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | Not specified | nih.gov |

Exploration of Other Fused Ring Systems (e.g., Furo[2,3-d]pyrimidine (B11772683), Pyrimidoquinolines)

The versatility of this compound as a building block extends to the synthesis of other fused heterocyclic systems, including furo[2,3-d]pyrimidines and pyrimidoquinolines.

Furo[2,3-d]pyrimidine Derivatives:

The synthesis of furo[2,3-d]pyrimidines often involves the reaction of 2,6-diaminopyrimidin-4(3H)-one with α-halocarbonyl compounds or their equivalents. For instance, condensation with an α-chloro-ketone can lead to the formation of a 2,4-diamino-5-substituted furo[2,3-d]pyrimidine scaffold. nih.gov Multicomponent reactions have also proven effective. The three-component reaction of an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and tetronic acid in water, under both microwave irradiation and conventional heating, yields furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine derivatives. researchgate.netsci-hub.se This approach is lauded for its efficiency, higher yields, and environmentally friendly nature. researchgate.net

Pyrimidoquinoline Derivatives:

Pyrimidoquinolines are another important class of fused heterocycles synthesized from this compound. Three-component reactions are a common and efficient method for their preparation. The condensation of 2,6-diaminopyrimidin-4(3H)-one, an aromatic aldehyde, and a suitable active methylene compound like 1,3-cyclohexanedione (B196179) or dimedone leads to the formation of pyrimido[4,5-b]quinolines. nih.gov These reactions can be catalyzed by various catalysts, including metal oxide nanoparticles and Brønsted acids, and can be performed under solvent-free conditions or in green solvents like water. nih.govsharif.edusharif.edu For example, the reaction of 6-amino-2-(methylthio)pyrimidin-4(3H)-one with aromatic aldehydes and dimedone or 1,3-indanedione using a magnetic nanocatalyst affords pyrimido[4,5-b]quinolones and indenopyrido[2,3-d]pyrimidines, respectively. sharif.edusharif.edu

Table 2: Synthesis of Other Fused Ring Systems

| Fused System | Starting Materials | Reagents and Conditions | Product | Reference |

| Furo[2,3-d]pyrimidine | 2,6-Diamino-3(H)-4-oxo-pyrimidine, α-chloro-ketone | Condensation | 2,4-Diamino-5-substituted furo[2,3-d]pyrimidine | nih.gov |

| Furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine | Aldehyde, 2,6-diaminopyrimidine-4(3H)-one, tetronic acid | Water, microwave irradiation or conventional heating | Furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine derivatives | researchgate.netsci-hub.se |

| Pyrimido[4,5-b]quinoline | 2,6-Diaminopyrimidin-4(1H)-one, aromatic aldehyde, 1,3-cyclohexanedione | ZrO2 nanoparticles | 2-Amino-5-aryl-pyrimido[4,5-b]quinolinediones | nih.gov |

| Pyrimido[4,5-b]quinolone | 6-Amino-2-(methylthio) pyrimidin-4(3H)-one, aromatic aldehyde, dimedone | Fe3O4@nano-cellulose/Sb(V), solvent-free | 5-Aryl-7,7-dimethyl-2-(methylthio)-5,6,7,8-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one | sharif.edu |

| Indenopyrido[2,3-d]pyrimidine | 6-Amino-2-(methylthio) pyrimidin-4(3H)-one, aromatic aldehyde, 1,3-indanedione | Fe3O4@nano-cellulose/Sb(V), solvent-free | 5-Aryl-2-(methylthio)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-4(3H)-one | sharif.edu |

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound is less explored compared to its cyclization reactions. However, the pyrimidine ring and its amino substituents can participate in redox processes. The oxidation of diaminopyrimidines can lead to the formation of quinonoid dihydro species. portlandpress.com While specific studies on the oxidation and reduction of this compound are not extensively detailed in the provided context, the general reactivity of similar compounds suggests that it can be oxidized to form various oxidized derivatives. Similarly, reduction reactions can be employed to modify the functional groups present in the molecule. The presence of the amino groups makes the pyrimidine ring electron-rich and susceptible to oxidation. The specific products and reaction conditions for the oxidation and reduction of this compound would depend on the reagents and reaction parameters employed.

Theoretical and Computational Investigations of 2,5 Diaminopyrimidin 4 3h One and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. By approximating the electron density of a system, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) can be used to investigate the geometry, electronic structure, and reactivity of pyrimidine (B1678525) derivatives. mjcce.org.mkmjcce.org.mk

Pyrimidin-4-one derivatives can exist in different tautomeric forms, which can significantly influence their chemical behavior and hydrogen-bonding patterns. nih.gov The primary tautomers for 2,5-Diaminopyrimidin-4(3H)-one are the keto form (4(3H)-one) and the enol form (4-hydroxypyrimidine). Computational studies on related systems, such as 2,6-diaminopyrimidin-4-one, have shown that the 3H-keto tautomer is the more stable form, and this is the form predominantly found in crystal structures. nih.govresearchgate.net

Energetic analysis via DFT calculations allows for the precise determination of the relative stabilities of these tautomers. The keto form is generally favored over the enol form in pyrimidine derivatives. researchgate.net These calculations also provide optimized geometric parameters (bond lengths and angles) that can be compared with experimental data, often showing close agreement. mjcce.org.mk

Table 1: Representative Tautomer and Conformer Energetic Analysis (Note: This table is illustrative, based on typical findings for pyrimidine derivatives. Actual values for this compound would require specific calculations.)

| Tautomer/Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| 3H-Keto Tautomer | B3LYP/6-311++G(d,p) | 0.00 (Reference) |

| 1H-Keto Tautomer | B3LYP/6-311++G(d,p) | > 5.0 |

| 4-Hydroxy Tautomer | B3LYP/6-311++G(d,p) | > 10.0 |

Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) Mapping

The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. acs.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity and susceptibility to charge transfer. journalijar.comresearchgate.net For pyrimidine derivatives, the HOMO is typically localized over the amino groups and the pyrimidine ring, while the LUMO is distributed across the ring system. journalijar.comresearchgate.net

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). journalijar.com In this compound, the MEP map would show negative potential around the carbonyl oxygen and ring nitrogen atoms, indicating sites for electrophilic attack, while positive potential would be located around the amino hydrogens. journalijar.com

Table 2: Calculated Electronic Properties for a Pyrimidine Derivative (Note: Data is representative of pyrimidine systems based on available literature. acs.org)

| Parameter | Method | Calculated Value (eV) |

| E(HOMO) | CAM-B3LYP/6-311G(d,p) | -6.043 |

| E(LUMO) | CAM-B3LYP/6-311G(d,p) | -1.445 |

| Energy Gap (ΔE) | CAM-B3LYP/6-311G(d,p) | 4.598 |

Local Reactivity Descriptors (e.g., Fukui Functions) for Predicting Reaction Sites

Condensed Fukui functions are calculated for each atom to predict its susceptibility to:

Nucleophilic attack (f+) : Indicates sites where an incoming electron is most likely to be accepted.

Electrophilic attack (f-) : Indicates sites most likely to donate an electron.

Radical attack (f0) : Averages the propensities for nucleophilic and electrophilic attack.

For pyrimidine derivatives, Fukui function analysis can quantitatively identify the most reactive atoms in the ring and substituent groups, which is invaluable for predicting the outcomes of chemical reactions. mjcce.org.mkmjcce.org.mk This method provides a more detailed picture of chemical selectivity than MEP analysis alone. nih.gov

Natural Bond Orbital (NBO) Analysis for Understanding Electronic Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge delocalization, hyperconjugative interactions, and the stability of molecules. mjcce.org.mkmjcce.org.mk It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy using second-order perturbation theory (E(2)). journalijar.comresearchgate.net

In this compound, significant stabilization arises from:

π → π * interactions within the pyrimidine ring, indicating strong π-electron delocalization, a key feature of aromatic systems.

n → π * interactions, where lone pairs (n) on the nitrogen and oxygen atoms donate electron density to the antibonding π* orbitals of the ring.

n → σ * interactions, which also contribute to molecular stability.

Table 3: Representative NBO Second-Order Perturbation Analysis for a Pyrimidine System (Note: This table is illustrative, showing typical high-energy interactions. journalijar.com)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π (C2-N3) | π* (C4-C5) | ~20-25 |

| π (C4-C5) | π* (N1-C6) | ~15-20 |

| LP (1) N1 | π* (C2-N3) | ~30-40 |

| LP (1) N (Amino) | π* (C5-C6) | ~40-50 |

| LP (2) O (Carbonyl) | σ* (N3-C4) | ~25-30 |

Protonation Effects and Conformational Flexibility Studies

The basicity of the nitrogen atoms and the carbonyl oxygen in this compound makes it susceptible to protonation, a critical factor in many biological and chemical environments. It is estimated that up to 95% of drug molecules contain ionizable groups. aip.org Computational methods can predict the most probable protonation sites by calculating proton affinities. The results of these calculations can determine whether protonation is more likely to occur on a ring nitrogen, an exocyclic amino group, or the carbonyl oxygen.

Protonation significantly alters the electronic structure of the molecule, affecting its HOMO-LUMO gap and MEP map. rutgers.edu Furthermore, the addition of a proton can influence the conformational flexibility of the molecule and its derivatives by introducing new electrostatic interactions and altering the rotational barriers of substituent groups. Understanding these effects is crucial, particularly in the context of drug design, where the protonation state of a ligand within a protein binding site is a key determinant of its affinity. aip.org

Molecular Dynamics Simulations and Conformation Sampling for Derivatives

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. acs.org For derivatives of this compound, especially those with flexible side chains, MD simulations are essential for exploring the conformational landscape. researchgate.net

By simulating the motion of atoms over nanoseconds or longer, MD can:

Sample a wide range of possible conformations and identify low-energy, stable structures.

Analyze the stability of intermolecular interactions, such as hydrogen bonds with solvent molecules or a biological receptor. acs.org

Be used in combination with docking studies to refine the binding poses of ligands and calculate binding free energies, providing a more accurate assessment of their potential as therapeutic agents. researchgate.net

For example, MD simulations have been used to validate the efficacy of designed pyrido[2,3-d]pyrimidine (B1209978) derivatives by assessing their interactions with protein catalytic sites over a 1000 ns timescale. researchgate.net

Biological and Biochemical Research Applications of 2,5 Diaminopyrimidin 4 3h One Scaffolds Mechanistic Focus

Investigation of 2,5-Diaminopyrimidin-4(3H)-one in Metabolic Pathways

The this compound core is a crucial component in the biosynthesis of riboflavin (B1680620) (vitamin B2), a precursor to the essential flavin coenzymes, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). frontiersin.org These coenzymes are vital for a multitude of redox reactions central to cellular metabolism. frontiersin.org

Role as an Intermediate in Riboflavin Biosynthesis (e.g., 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate)

The biosynthesis of riboflavin commences with guanosine (B1672433) triphosphate (GTP) and two molecules of ribulose-5-phosphate. mdpi.com One of the key intermediates formed from GTP is 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate (DARPP). frontiersin.orgresearchgate.net The pathway then diverges in different organisms. In bacteria and plants, DARPP undergoes deamination followed by reduction. researchgate.net However, in fungi and archaea, the sequence is reversed, with the reduction of the ribosyl side chain of DARPP occurring first to yield 2,5-diamino-6-ribitylamino-4(3H)-pyrimidinone 5'-phosphate (DArPP). mdpi.comnih.gov This step is catalyzed by a specific reductase. nih.gov Subsequently, DArPP is deaminated to form 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5'-phosphate (ArPP). researchgate.net

Structural and Catalytic Mechanisms of Associated Enzymes (e.g., Pyrimidine (B1678525) Reductase, Riboflavin Biosynthesis Reductases)

The enzymes responsible for the reduction of the pyrimidine intermediate in riboflavin biosynthesis share structural similarities with dihydrofolate reductase (DHFR). researchgate.netnih.gov For instance, the pyrimidine reductase from the archaeon Methanocaldococcus jannaschii (MjaRED) exhibits a folding pattern reminiscent of DHFR. nih.gov This enzyme, a homodimer, catalyzes the conversion of DARPP to DArPP. nih.gov Structural modeling suggests that the pro-R hydrogen from C-4 of NADPH is transferred to the C-1' position of the substrate. nih.gov Similarly, the bifunctional deaminase/reductase enzyme from Escherichia coli (EcRibD) possesses a C-terminal domain with a structure similar to DHFR. nih.gov The proposed catalytic mechanism for the reductase activity of EcRibD involves the invariant Asp200 residue, which is thought to initiate the reaction by abstracting a proton from the substrate, facilitating the transfer of a hydride from NADPH. nih.gov

Molecular Mechanisms of Enzyme Inhibition by this compound Derivatives

The structural resemblance of the this compound scaffold to the substrates of various enzymes has made it a valuable template for the design of potent and selective inhibitors.

Inhibition of Dihydrofolate Reductase (DHFR) and Pteridine (B1203161) Reductase (PTR1) in Parasitic Systems

Derivatives of 2,4-diaminopyrimidine (B92962) have been extensively studied as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in DNA synthesis. google.com In parasitic organisms like Leishmania and Trypanosoma, both DHFR and pteridine reductase 1 (PTR1) are crucial for folate metabolism. tandfonline.comacs.org Compounds with a 2,4-diaminopyrimidine core can inhibit both enzymes, sometimes with a synergistic effect. tandfonline.com For example, certain 2,4-diaminopyrimidine derivatives have shown low-micromolar competitive inhibition of both Leishmania chagasi PTR1 and DHFR. tandfonline.com The chemical similarity between the natural substrates of these enzymes and the 2,4-diaminopyrimidine nucleus explains this dual inhibitory action. tandfonline.com Some derivatives have been designed to be selective for PTR1, which is significant as PTR1 can act as a bypass mechanism when DHFR is inhibited, contributing to antifolate drug resistance. acs.orgmdpi.com

Studies on Caspase-1 and IRAK4 Inhibition Mechanisms

The 2,4-diaminopyrimidine ring has been identified as a critical fragment for the inhibition of human caspase-1, an enzyme involved in inflammatory processes and implicated in conditions like Alzheimer's disease. nih.gov Molecular docking studies have revealed that the amino group of the 2,4-diaminopyrimidine can form a key hydrogen bond with the active site residue Arg341 of caspase-1, contributing to its inhibitory activity. nih.govresearchgate.net Structure-based design has led to the development of potent 2,4-diaminopyrimidine derivatives as caspase-1 inhibitors with significant enzymatic and cellular potency. researchgate.net

Similarly, the this compound scaffold has been utilized to develop inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways. nih.gov Structure-enabled design has led to the generation of potent and selective IRAK4 inhibitors from an aminopyrimidine lead series. nih.gov X-ray crystallography has shown that these compounds bind as the pyrimidin-4-one tautomer, with key interactions including a π-π stacking interaction with a tyrosine gatekeeper residue and an intramolecular hydrogen bond that helps to pre-organize the inhibitor for binding. nih.gov

Dual-Target Inhibition Studies (e.g., BRD4/PLK1) at a Molecular Level

The this compound scaffold has also been explored for the development of dual-target inhibitors, a strategy aimed at increasing potency and overcoming drug resistance in cancer therapy. nih.gov A notable example is the dual inhibition of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), both of which are implicated in cancer cell proliferation and survival. nih.govlarvol.com The PLK1 inhibitor BI-2536, which contains a dihydropteridinone core (a related heterocyclic system), was discovered to be a potent inhibitor of BRD4 as well. nih.gov Structure-activity relationship studies on BI-2536 analogues have shown that modifications to the pyrimidine core can modulate the selectivity between PLK1 and BRD4. nih.gov For instance, replacing the cyclopentyl group with a 3-bromobenzyl moiety resulted in a potent dual inhibitor, while substituting the pyrimidine NH with an oxygen atom led to a BRD4-selective inhibitor due to the loss of a critical hydrogen bond in the PLK1 active site. acs.org This highlights the tunability of the scaffold for achieving desired inhibitory profiles.

Table 1: Investigated this compound Derivatives and their Targets

| Derivative/Scaffold | Target Enzyme(s) | Organism/System | Key Findings |

|---|---|---|---|

| 2,4-Diaminopyrimidine Derivatives | DHFR, PTR1 | Leishmania chagasi | Low-micromolar competitive inhibitors of both enzymes. tandfonline.comtandfonline.com |

| 2,4-Diaminopyrimidine Derivatives | Caspase-1 | Human | Forms crucial hydrogen bonds with active site residues like Arg341. nih.govresearchgate.net |

| Aminopyrimidin-4-one Derivatives | IRAK4 | Human | Binds as pyrimidin-4-one tautomer, exhibiting π-π stacking and intramolecular hydrogen bonds. nih.gov |

| BI-2536 Analogues | BRD4, PLK1 | Human | Substitutions on the core modulate selectivity between BRD4 and PLK1. nih.govacs.org |

Design and Synthesis of this compound Analogues as Biochemical Probes

The this compound scaffold serves as a valuable starting point for the design and synthesis of biochemical probes. These probes are specialized molecules created to investigate, identify, or quantify biological targets and their functions. By modifying the core structure, researchers can develop analogues with tailored properties to explore specific biological interactions and pathways.

Development of Scaffolds for Investigating Biological Interactions

The chemical architecture of this compound and its isomers, like 2,6-diaminopyrimidin-4(3H)-one, is frequently exploited for creating novel molecular scaffolds. These scaffolds are designed to interact with specific biological macromolecules, such as enzymes and nucleic acids, thereby serving as probes to elucidate their roles in cellular processes.

One prominent application is in the development of enzyme inhibitors. For instance, a series of novel 2,5-diaminopyrimidine (B1361531) covalent irreversible inhibitors of Bruton's tyrosine kinase (Btk) has been developed. researchgate.net Btk is a crucial component of the B-cell receptor (BCR) signaling pathway, making it an attractive drug target for several B-cell lineage cancers. researchgate.net The synthesis of these inhibitors involves creating analogues that can form a covalent bond with a specific residue in the kinase's active site, allowing for potent and sustained inhibition that can be studied to understand the kinase's function. researchgate.net

Similarly, the related 2,6-diaminopyrimidin-4(3H)-one has been used as a precursor in the multi-step synthesis of pyrido[2,3-d]pyrimidines. nih.govresearchgate.net These fused heterocyclic systems are of significant interest due to their diverse pharmacological activities, acting as scaffolds for the discovery of novel drugs targeting various biological processes. researchgate.net The synthesis often involves one-pot, multi-component reactions with aldehydes and other active methylene (B1212753) compounds, sometimes facilitated by nanocatalysts to improve efficiency and yield. nih.gov

Furthermore, analogues of the pyrimidine core are used to probe nucleic acid structure and function. Researchers have synthesized azide-containing congeners of preQ1, a modified nucleobase, using 2,6-diaminopyrimidin-4(3H)-one as a starting material. umich.edu These azide (B81097) probes were designed to study the interaction with tRNA guanine (B1146940) transglycosylase (TGT), an enzyme involved in modifying tRNA. umich.edu Although they acted as competitive inhibitors, this work demonstrates the principle of modifying the pyrimidine scaffold to create tools for investigating enzyme-RNA interactions. umich.edu Another approach involves creating electrophile-tethered preQ1 analogs that can covalently bind to RNA, providing a powerful tool for studying RNA structure and ligand-dependent gene regulation by riboswitches. beilstein-journals.org

The design strategy for these probes often involves structure-based design, where knowledge of the target's three-dimensional structure guides the synthetic modifications to the pyrimidine scaffold. This allows for the rational development of molecules with high affinity and selectivity for their intended biological target. nih.govosti.gov

| Probe/Analogue Class | Core Scaffold | Synthetic Approach | Biological Target/Application | Citation(s) |

| Covalent Kinase Inhibitors | 2,5-Diaminopyrimidine | Multi-step synthesis to incorporate a reactive group (e.g., acrylamide). | Bruton's tyrosine kinase (Btk) | researchgate.net |

| Pyrido[2,3-d]pyrimidines | 2,6-Diaminopyrimidin-4(3H)-one | One-pot, three-component condensation with aldehydes and active methylene compounds. | Various enzymes (e.g., kinase inhibitors) | nih.govresearchgate.net |

| Azide Congeners of preQ1 | 2,6-Diaminopyrimidin-4(3H)-one | Cyclocondensation followed by functional group manipulation to introduce an azide. | tRNA guanine transglycosylase (TGT) | umich.edu |

| Electrophile-tethered preQ1 | 2,6-Diaminopyrimidin-4(3H)-one | Multi-step synthesis to introduce an electrophilic moiety (e.g., chloropropyl). | preQ1 RNA riboswitch | beilstein-journals.org |

| FAK Inhibitors | 2,4-Diaminopyrimidine | Multi-step synthesis based on a known inhibitor (TAE-226). | Focal Adhesion Kinase (FAK) | nih.gov |

Structure-Mechanism Relationships in Enzyme-Ligand Systems

Understanding the relationship between the molecular structure of a this compound analogue and its mechanism of action is paramount for designing effective biochemical probes. Techniques such as X-ray crystallography and computational molecular docking are indispensable tools for elucidating the precise interactions between these ligands and their target enzymes at the atomic level.

A clear example is found in the biosynthesis of riboflavin. The enzyme 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5′-phosphate reductase catalyzes a key step in this pathway. The crystal structure of this enzyme was determined, and the substrate, a derivative of this compound, was modeled into the active site. researchgate.net This structural model provided crucial mechanistic insights, suggesting the transfer of a hydride (the pro-R hydrogen) from the C-4 position of the cofactor NADPH to the C-1' position of the substrate's ribosyl side chain. researchgate.net

Structure-enabled design has also been pivotal in developing inhibitors for Interleukin-1 receptor-associated kinase 4 (IRAK4), a key mediator in inflammatory signaling. osti.govnih.gov An initial screening identified an aminopyrimidine compound. When this was converted to its corresponding 2,6-diaminopyrimidin-4-one analogue, a significant improvement in potency was observed. osti.gov X-ray co-crystal structures revealed that the pyrimidin-4-one tautomer bound in a new mode compared to the original pyrimidine hit. Specifically, the pyrimidin-4-one ring NH group formed a critical hydrogen bond with the hinge region of the kinase, an interaction previously mediated by the C-2 amino group in the parent compound. osti.govnih.gov This structural insight explained the divergent structure-activity relationships (SARs) between the two series and guided the subsequent optimization of the inhibitors. osti.govnih.gov

Similarly, molecular docking studies have provided useful insights into the binding of 2,4-diaminopyrimidine derivatives as potential inhibitors of caspase-1, an enzyme involved in inflammation. researchgate.net These computational models help to understand the binding mechanism of the pyrimidine ring within the enzyme's active site and guide the design of more potent inhibitors. researchgate.net The 2,4-diaminopyrimidine scaffold itself is often a key pharmacophore, anchoring the inhibitor to the kinase hinge region through a double-dentate hydrogen bond, a feature observed in inhibitors of Focal Adhesion Kinase (FAK). nih.gov These structural studies underscore how specific atoms and functional groups on the pyrimidine scaffold contribute to the binding affinity and inhibitory mechanism, enabling the rational design of highly specific and potent biochemical probes.

| Ligand/Analogue | Enzyme Target | Structural Insight | Mechanistic Implication | Citation(s) |

| 2,5-Diamino-6-ribosylamino-4(3H)-pyrimidinone 5′-phosphate | Pyrimidine Reductase (Riboflavin Synthesis) | Substrate modeled into the active site based on the enzyme's crystal structure. researchgate.net | The model suggests a specific hydride transfer from the NADPH cofactor to the substrate. researchgate.net | researchgate.net |

| 2,6-Diaminopyrimidin-4-one derivative | IRAK4 | X-ray co-crystal structure shows the pyrimidin-4-one NH forms a hydrogen bond with the kinase hinge. osti.gov | This interaction is crucial for binding and explains the increased potency over the parent aminopyrimidine. osti.govnih.gov | osti.govnih.gov |

| 2,4-Diaminopyrimidine derivatives | Caspase-1 | Molecular docking studies show the binding orientation of the pyrimidine ring in the active site. researchgate.net | Provides a molecular basis for the inhibitory mechanism and guides the design of more potent compounds. researchgate.net | researchgate.net |

| 2,4-Diaminopyrimidine derivative (A12) | Focal Adhesion Kinase (FAK) | Molecular docking suggests the diaminopyrimidine scaffold anchors to the hinge region via a double-dentate hydrogen bond. nih.gov | This specific hydrogen bonding pattern is a key determinant of the inhibitor's binding and activity. nih.gov | nih.gov |

Emerging Research Directions and Future Perspectives for 2,5 Diaminopyrimidin 4 3h One

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards environmental responsibility has spurred the development of green and sustainable methods for synthesizing heterocyclic compounds, including pyrimidine (B1678525) derivatives. Future research on 2,5-Diaminopyrimidin-4(3H)-one will increasingly focus on minimizing environmental impact by adhering to the principles of green chemistry.

Key areas of innovation include:

Catalytic Systems: Development of novel, highly efficient catalytic systems is a central theme. This includes the use of reusable heterogeneous catalysts, such as nano-catalysts (e.g., nano-SiO2, nano ZnO), which offer advantages like easy separation and high yields. researchgate.net The exploration of pincer complexes, such as those involving iridium, for multicomponent reactions represents a significant advance, allowing for the assembly of complex pyrimidines from simple alcohol building blocks. acs.org

Alternative Energy Sources: Microwave-assisted and ultrasound-induced syntheses are becoming more prevalent. researchgate.net These techniques often lead to dramatically reduced reaction times, higher yields, and increased product selectivity compared to conventional heating methods. researchgate.netnih.gov

Green Solvents and Solvent-Free Reactions: The use of environmentally benign solvents like water and ethanol (B145695), or eliminating solvents altogether (solvent-free or mechanochemical methods like grinding), is a critical aspect of sustainable synthesis. researchgate.netresearchgate.netresearchgate.net These approaches reduce volatile organic compound (VOC) emissions and simplify product work-up. researchgate.net

Multicomponent Reactions (MCRs): One-pot MCRs are particularly attractive as they enhance efficiency by combining multiple synthetic steps without isolating intermediates, thus saving time, resources, and reducing waste. researchgate.netacs.org The synthesis of pyrido[2,3-d]pyrimidines, often using 2,6-diaminopyrimidin-4(3H)-one (a close isomer of the title compound) as a starting material, frequently employs these efficient one-pot strategies. tandfonline.comresearchgate.netsemanticscholar.org

| Technique | Key Advantages | Example Catalyst/Condition | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, enhanced selectivity. | Catalyst-free or with catalysts like nano ZnO. | researchgate.netresearchgate.net |

| Ultrasound-Induced Synthesis | Accelerated reaction rates, improved yields. | Often used in conjunction with green solvents. | researchgate.netnih.gov |

| Mechanochemistry (Grinding) | Solvent-free, simple work-up, high yields. | Catalyst-free grinding with mortar and pestle. | researchgate.net |

| Catalytic Multicomponent Reactions | High atom economy, combinatorial library synthesis, operational simplicity. | PN5P–Ir–pincer complexes, nano-SiO2. | researchgate.netacs.org |

Application of Advanced Analytical Techniques for Deeper Structural and Mechanistic Insights

A thorough understanding of the structure, tautomeric forms, and reaction mechanisms of this compound and its derivatives is crucial for rational drug design and materials development. Advanced analytical techniques are indispensable for gaining these deeper insights.

Crystallography: Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular geometry, including bond lengths, angles, and intermolecular interactions like hydrogen bonding. researchgate.net Studies on the closely related 2,6-diaminopyrimidin-4(3H)-one have confirmed its existence in the 3H-tautomeric form in the solid state, forming robust hydrogen-bonded networks. researchgate.netresearchgate.net Similar detailed studies on this compound will be essential to understand its solid-state behavior and its interactions with biological targets or other molecules in co-crystals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While routine ¹H and ¹³C NMR are standard for characterization, advanced multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are vital for confirming connectivity in complex derivatives. nih.gov Solid-state NMR can provide crucial information about polymorphism and tautomerism in the solid phase, complementing X-ray data.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming elemental composition. mdpi.com Techniques like tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, providing structural clues and aiding in the identification of metabolites in complex biological matrices.

Spectroscopic Methods: Infrared (IR) and UV-Visible spectroscopy provide information about functional groups and electronic transitions, respectively. nih.gov These techniques are valuable for monitoring reactions and confirming the presence of the pyrimidinone core.

Elucidation of Novel Biochemical Roles and Interactions of this compound Metabolites

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous drugs with a wide range of biological activities. bohrium.comnih.gov While this compound itself has been explored as a scaffold for kinase inhibitors, future research will delve deeper into the biochemical roles of its metabolites and their downstream effects. researchgate.net

Enzyme Inhibition: Derivatives of 2,5-diaminopyrimidine (B1361531) have been successfully designed as covalent irreversible inhibitors of Bruton's tyrosine kinase (Btk), a key target in B-cell cancers. researchgate.net Future work will likely expand this to other kinase families (e.g., IRAK4) and other enzyme classes, such as dihydrofolate reductase (DHFR), where 2,4-diaminopyrimidines are well-established inhibitors. nih.govmdpi.comnih.gov